6-(4-Phenylbutoxy)hexan-1-ol
Overview
Description
6-(4-Phenylbutoxy)hexan-1-ol is a chemical compound with the CAS Number: 97664-53-4. It has a molecular weight of 250.38 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H26O2/c17-13-7-1-2-8-14-18-15-9-6-12-16-10-4-3-5-11-16/h3-5,10-11,17H,1-2,6-9,12-15H2 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Synthesis and Characterization of Novel Compounds
6-(4-Phenylbutoxy)hexan-1-ol has been explored in the synthesis of novel compounds. For example, it was used in synthesizing peripheral and non-peripheral zinc and cobalt phthalocyanines, which were characterized for their aggregation properties in various solvents like chloroform and dimethylsulfoxide (Bıyıklıoğlu & Acar, 2012).
Development of Optical and Electrochromic Materials
This compound has been utilized in the development of electrochromic materials. Its incorporation into the pyrrole ring of dithienylpyrrole-based conducting polymers was studied to understand the effects on electrochromic properties. These studies indicated significant color changes in the polymers when oxidized and reduced (Chang et al., 2014).
Investigation in Liquid Crystal Behavior
The compound has also been implicated in research on liquid crystals. Investigations into the phase behavior of mixtures containing this compound and its derivatives have provided new insights into the liquid crystal behavior of hydrogen-bonded mixtures. Temperature-dependent FTIR spectroscopy was utilized to study these mixtures, revealing complex arrangements and phase transitions (Paterson et al., 2015).
Role in Catalysis and Selectivity Studies
Another area of application is in catalysis and selectivity studies. For instance, research into the oxidation of multi-functional group molecules like 2-hexen-1-ol and 1-hexen-3-ol, using supported gold and palladium catalysts, aimed to determine if selective oxidation of either the alcohol or alkene functional group is possible. The study indicated complex reaction pathways and highlighted the potential of manipulating catalyst composition to enhance selectivity (Alshammari et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
6-(4-phenylbutoxy)hexan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c17-13-7-1-2-8-14-18-15-9-6-12-16-10-4-3-5-11-16/h3-5,10-11,17H,1-2,6-9,12-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXBXLTZPPGBJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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